
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups and a pyrrolidine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline can be synthesized through several methods. One common route involves the reaction of 4-nitroaniline with pyrrolidine under reducing conditions to form 4-(pyrrolidin-1-yl)aniline. This intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process starts with the nitration of aniline to form 4-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to an amine. The resulting 4-(pyrrolidin-1-yl)aniline is then methylated using methylating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-4-(pyrrolidin-1-yl)amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)aniline: Lacks the dimethyl groups on the nitrogen.
N,N-Dimethyl-4-(piperidin-1-yl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
N,N-Dimethyl-4-(morpholin-1-yl)aniline: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
N,N-Dimethyl-4-(pyrrolidin-1-yl)aniline is unique due to the presence of both the dimethyl groups and the pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these structural features enhances its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
79850-90-1 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-13(2)11-5-7-12(8-6-11)14-9-3-4-10-14/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
YQETXHVLPRBMJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


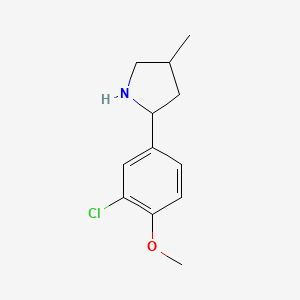
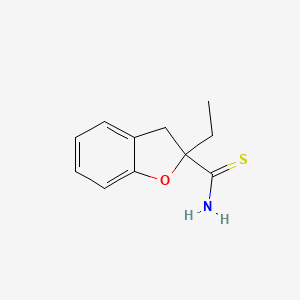
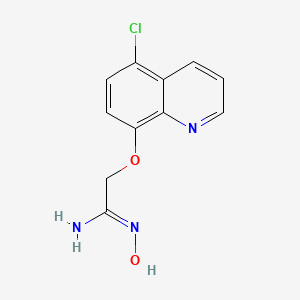


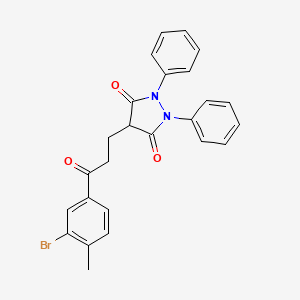
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
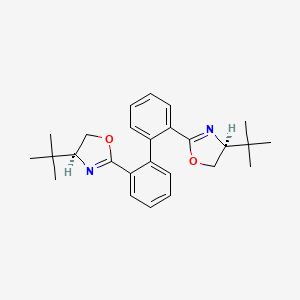

![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)
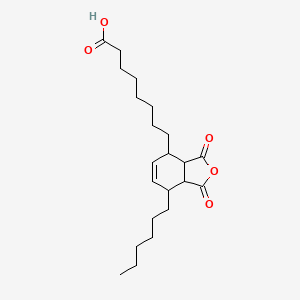
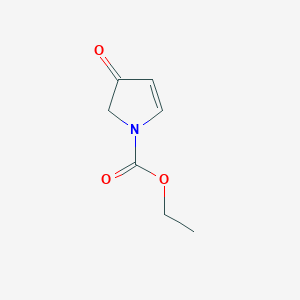
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)
